3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1374829-84-1 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-10(11)7-14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
InChI Key |
XIEFKWWOPVXTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Functionalization
This method involves constructing the pyrazole ring followed by piperidine substitution:
Step 1: Synthesis of 4-Nitro-3-methyl-1H-pyrazole
Hydrazine hydrate reacts with acetylacetone in ethanol under reflux to form 3-methyl-1H-pyrazol-4-amine. Subsequent nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group:
Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine:
Step 3: Piperidine Substitution
The 1-methylpiperidin-4-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For SNAr, the pyrazole is treated with 1-methylpiperidin-4-yl methanesulfonate in the presence of a base (K₂CO₃) in DMF at 80°C:
Yield Optimization :
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and piperidine substitution in a single reactor:
Reagents :
-
Ethyl acetoacetate, hydrazine hydrate, and 1-methylpiperidin-4-amine.
-
Acetic acid catalyst.
Procedure :
-
Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation at 60°C to form 3-methyl-1H-pyrazol-4-amine.
-
Without isolation, 1-methylpiperidin-4-amine is added, and the mixture is heated to 120°C to facilitate substitution.
Advantages :
Reductive Amination Pathway
This route leverages reductive amination to install the amine and piperidine groups simultaneously:
Step 1: Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde
Vilsmeier-Haack formylation of 3-methylpyrazole introduces an aldehyde group at the 4-position.
Step 2: Reductive Amination
The aldehyde reacts with 1-methylpiperidin-4-amine in the presence of NaBH₃CN (pH 4–5) to form the target compound:
Critical Parameters :
-
pH must remain acidic to stabilize the imine intermediate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 60–70 | 95–98 | Scalable, high purity | Multi-step, time-intensive |
| One-Pot Tandem | 70–75 | 90–93 | Reduced steps, cost-effective | Lower purity due to side reactions |
| Reductive Amination | 50–65 | 85–90 | Mild conditions, functional group tolerance | Requires aldehyde precursor |
Mechanistic Insights and Side Reactions
-
Nucleophilic Substitution : The piperidine’s secondary amine attacks the electron-deficient pyrazole ring at the 1-position, displacing a leaving group (e.g., mesylate). Competing side reactions include over-alkylation or ring opening.
-
Reductive Amination : Imine formation is reversible; excess reducing agent shifts equilibrium toward the amine product. Common byproducts include secondary amines from over-alkylation.
Purification and Characterization
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted piperidine and nitro intermediates.
-
Crystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
-
Spectroscopic Confirmation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is being investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various receptors in the central nervous system, making it a candidate for treating neurological disorders such as anxiety and depression. Research has indicated that compounds with similar structures can modulate neurotransmitter levels, potentially leading to therapeutic effects.
Biological Research
The compound is utilized in studies related to receptor binding and neurotransmitter modulation. Its ability to act as an agonist or antagonist at specific receptors allows researchers to explore its role in various biological pathways, including those involved in mood regulation and cognitive function.
Industrial Applications
In addition to its research applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure may facilitate the development of novel pharmaceuticals or agrochemicals.
Case Studies and Research Findings
Research into compounds structurally similar to this compound has revealed important insights into their mechanisms of action:
-
Neurotransmitter Modulation :
- Studies have shown that modifications at the piperidine or pyrazole rings can significantly alter receptor affinity and selectivity, impacting their potential therapeutic uses.
-
Receptor Interaction Studies :
- Investigations into how this compound interacts with serotonin and dopamine receptors have provided valuable data on its pharmacodynamics, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating neurotransmitter levels and influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine
- Structure : Replaces the 1-methylpiperidin-4-yl group with a 2-(piperidin-1-yl)ethyl chain.
- Properties : Demonstrated a docking score of -7.0 kcal/mol against a SARS-CoV-2 target, indicating strong binding affinity .
- Key Difference : The ethyl linker may enhance conformational flexibility compared to the rigid piperidine ring in the target compound.
1-Methyl-1H-pyrazol-4-amine (Q3F)
Piperidine/Pyridine Substitutions
3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Replaces the 1-methylpiperidin-4-yl group with a pyridin-3-yl moiety.
- Properties : Melting point = 211–215°C; ESIMS m/z = 176 ([M+H]+) .
- Key Difference : The aromatic pyridine ring may enhance π-π stacking interactions but reduce basicity compared to piperidine.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Complex Hybrid Structures
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride
Key Physicochemical Properties
Biological Activity
3-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, also known by its CAS number 1374829-84-1, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1374829-84-1 |
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 3-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine |
| InChI Key | XIEFKWWOPVXTIQ-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It may function as an agonist or antagonist at these receptors, thereby modulating neurotransmitter levels and influencing various neurological pathways. This modulation is crucial for its potential role in treating neurological disorders and other conditions.
Biological Activity and Therapeutic Potential
Recent studies have demonstrated that this compound exhibits several biological activities:
1. Anticancer Activity
Research indicates that compounds with similar pyrazole structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies have shown that derivatives of pyrazole can induce apoptosis and enhance caspase activity in cancer cells, suggesting their potential as anticancer agents .
2. Neuropharmacological Effects
3. Microtubule Destabilization
Similar pyrazole derivatives have been identified as microtubule-destabilizing agents, which could lead to novel treatments for cancer by preventing cell division .
Case Studies
Several studies provide insights into the biological activity of this compound:
Study 1: Anticancer Properties
In a study focusing on a series of pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of microtubule assembly at concentrations around 20 μM. The most promising candidates showed enhanced apoptotic activity at lower concentrations (1 μM), indicating their potential as effective anticancer agents .
Study 2: Neuroprotective Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine?
- Methodology : Multi-step synthesis typically involves coupling pyrazole precursors with piperidine derivatives. For example, alkylation of 3-methylpyrazole-4-amine with 1-methylpiperidin-4-yl halides under basic conditions (e.g., cesium carbonate, DMSO, 35°C for 48 hours) achieves moderate yields (17–20%) . Optimize solvent choice (e.g., DMF or THF) and base strength (NaH vs. K₂CO₃) to improve regioselectivity and purity .
- Key Data : Reaction yields and purity are highly dependent on temperature control (35–50°C) and stoichiometric ratios of reactants .
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine substituents (δ 2.2–3.5 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect amine N-H stretches (~3298 cm⁻¹) and aromatic C-H vibrations .
Q. What reaction conditions are critical for minimizing byproducts during synthesis?
- Methodology :
- Use aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates and reduce hydrolysis .
- Control pH with strong bases (e.g., NaH) to deprotonate pyrazole NH groups and enhance nucleophilicity .
- Monitor reaction progress via TLC or HPLC to isolate the product before side reactions (e.g., over-alkylation) occur .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Methodology :
- Compare analogs with substituted piperidine or pyrazole groups (e.g., fluorinated or methoxy derivatives) in bioassays. For example, replacing the methyl group with a fluoroethyl chain enhances lipophilicity and CNS penetration .
- Use SAR (Structure-Activity Relationship) studies to correlate substituent electronegativity with target binding affinity (e.g., kinase inhibition) .
- Data Contradictions : Varying activity in enzyme assays (IC₅₀ shifts from nM to µM) may arise from differences in assay pH or co-solvents .
Q. How can computational modeling predict target interactions and binding modes?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D conformation (derived from X-ray crystallography or DFT calculations) .
- Analyze hydrogen bonding (e.g., piperidine N-H with kinase ATP-binding pockets) and hydrophobic interactions .
- Validation : Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) binding data .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology :
- Standardize assay conditions (e.g., buffer composition, temperature) to minimize variability .
- Validate target specificity using knockout cell lines or competitive binding assays .
- Case Study : Discrepancies in cytotoxicity (IC₅₀ values) may stem from differences in cell permeability or metabolic stability .
Q. How can regioselective functionalization of the pyrazole ring be achieved?
- Methodology :
- Use directing groups (e.g., sulfonyl or morpholine substituents) to control alkylation or halogenation sites .
- Optimize catalysts (e.g., Cu(I) for Ullmann coupling) to favor C-4 over C-5 substitution on the pyrazole ring .
- Data : Regioselectivity ratios (C-4:C-5 > 10:1) achieved with NaH/DMF at 0°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
